1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole
Description
Comparison with 1-(p-Toluenesulfonyl)pyrrole-2-carbaldehyde (C12H11NO3S)
- Similarities : Both feature a p-toluenesulfonyl group (C7H7SO2) attached to the pyrrole ring.
- Differences : The aldehyde (-CHO) at position 2 in the latter contrasts with the sulfonylmethyl (-CH2SO2-) group in the target compound. This substitution alters electronic properties, with the aldehyde increasing electrophilicity at C2.
Comparison with Methyl 1-Tosyl-4-borono-pyrrole-2-carboxylate (C19H24BNO6S)
- Similarities : Both incorporate a tosyl (p-toluenesulfonyl) group and ester functionality.
- Differences : The boronate ester at position 4 in the latter enables Suzuki-Miyaura cross-coupling, absent in the target compound. The carboxylate group enhances solubility in polar solvents.
| Compound | Molecular Formula | Key Functional Groups |
|---|---|---|
| Target Compound | C13H17NO2S | 1-Methyl, 2-sulfonylmethyl |
| 1-(p-Toluenesulfonyl)pyrrole-2-carbaldehyde | C12H11NO3S | 1-Tosyl, 2-aldehyde |
| Methyl 1-Tosyl-4-boronopyrrole-2-carboxylate | C19H24BNO6S | 1-Tosyl, 2-carboxylate, 4-boronate |
Properties
CAS No. |
113334-35-3 |
|---|---|
Molecular Formula |
C13H15NO2S |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
1-methyl-2-[(4-methylphenyl)sulfonylmethyl]pyrrole |
InChI |
InChI=1S/C13H15NO2S/c1-11-5-7-13(8-6-11)17(15,16)10-12-4-3-9-14(12)2/h3-9H,10H2,1-2H3 |
InChI Key |
AZALDLPAUSCLHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CN2C |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
- Starting materials: 1H-pyrrole or substituted pyrrole derivatives, 4-methylbenzenesulfonyl chloride.
- Base: Triethylamine or pyridine to neutralize HCl formed and promote sulfonylation.
- Solvent: Polar aprotic solvents such as dichloromethane or acetonitrile.
- Temperature: Typically carried out at room temperature or under reflux depending on substrate reactivity.
- Atmosphere: Anhydrous and inert atmosphere (e.g., nitrogen) to prevent hydrolysis of sulfonyl chloride.
Mechanism and Outcome
The sulfonyl chloride reacts with the nucleophilic nitrogen or carbon site on the pyrrole ring, forming a sulfonate ester or sulfonylated pyrrole. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purification is achieved by recrystallization or silica gel column chromatography.
Analytical Validation
- NMR (¹H and ¹³C): Confirms the introduction of the tosyl group and the methyl substitution on the pyrrole ring.
- FT-IR: Shows characteristic sulfonyl (S=O) stretching bands.
- Mass Spectrometry (ESI-MS): Confirms molecular weight.
- X-ray Crystallography: Provides detailed structural confirmation including bond lengths and sulfonyl group orientation.
This method is well-documented for related compounds such as 1-[(4-methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione, which shares the sulfonylation principle.
One-Step Cyclization Using Tosylmethyl Isocyanide (TosMIC)
An alternative and efficient method involves the one-step synthesis of sulfonylated pyrrole derivatives by reacting acetylenedicarboxylates with tosylmethyl isocyanide (TosMIC).
Reaction Overview
- Reactants: Dialkyl acetylenedicarboxylates and tosylmethyl isocyanide.
- Base: Lithium hydroxide monohydrate (LiOH·H2O) in ethanol.
- Conditions: Room temperature stirring, leading to cyclization and formation of dialkyl 2-[(4-methylphenyl)sulfonyl]-1H-pyrrole-3,4-dicarboxylates.
- Workup: Precipitation of product, filtration, washing with water and ethanol.
Mechanistic Insights
The reaction proceeds via a [3+2] cycloaddition mechanism where the TosMIC acts as a 1,3-dipole reacting with the activated alkyne. The small Li+ ion and solvation effects in ethanol enhance the reaction yield by modulating the release of hydroxide ions.
Characterization
- Spectroscopic methods: IR, ¹H-NMR, ¹³C-NMR, and EI-MS confirm the structure.
- Elemental analysis: Validates purity and composition.
This method provides a direct route to highly functionalized sulfonylated pyrroles in a single step, offering advantages in efficiency and atom economy.
Multi-Step Synthetic Routes Involving Pyrrolidinone Intermediates
Some patented processes describe the preparation of sulfonylated pyrrole derivatives via multi-step reactions starting from substituted pyrrolidinones.
Key Steps
- Reaction of 3-Ethyl-4-methyl-3-pyrrolidin-2-one with sulfonyl-containing reagents (e.g., 4-nitrophenyl chloroformate) in the presence of organic bases such as 4-dimethylaminopyridine or diisopropylethylamine.
- Subsequent reaction with 4-(2-Aminoethyl)benzene sulfonamide to introduce the sulfonyl moiety.
- Final purification steps involving solvent washes, crystallization, and drying to achieve high purity (>99% by HPLC).
Process Control
- Temperature control during reagent addition to avoid exothermic reactions.
- Sequential washing with aqueous acid/base solutions to remove impurities.
- Use of solvents like toluene, methanol, acetone for purification.
This approach is more complex but allows for precise control over substitution patterns and high purity of the final sulfonylated pyrrole product.
Catalytic Gold(I)-Mediated Pyrrole Formation Followed by Sulfonylation
Recent research demonstrates the use of gold(I) catalysts to prepare pyrrole derivatives, which can then be functionalized with sulfonyl groups.
Procedure Highlights
- Use of [(IPr)Au(MeCN)]BF4 catalyst (5 mol%) in dichloromethane solvent.
- Stirring at room temperature until starting material consumption.
- Workup includes filtration through alumina, concentration, and base treatment (e.g., KOH) to complete the reaction.
- Purification by silica gel chromatography.
This method allows for mild reaction conditions and high selectivity in pyrrole formation, which can be adapted for subsequent sulfonylation steps.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(tosylmethyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole compounds.
Substitution: The tosylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in DMF or sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole compounds.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole exhibit significant anticancer properties. For instance, derivatives of pyrrole have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The sulfonyl group in the compound enhances its interaction with biological targets, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The antimicrobial activity of pyrrole derivatives has been well-documented. Research indicates that this compound demonstrates efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This property is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, studies have shown that it can inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer progression and other diseases. The sulfonyl group plays a critical role in binding to the active sites of these enzymes, thereby blocking their activity .
Organic Electronics
In material science, this compound has been explored for its use in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films contributes to its effectiveness in these applications .
Conductive Polymers
The incorporation of pyrrole derivatives into conductive polymers has been studied extensively. These materials exhibit enhanced electrical conductivity and thermal stability, making them suitable for applications in sensors and flexible electronic devices. The sulfonyl group enhances solubility and processability, allowing for easier fabrication of polymer films .
Building Block for Synthesis
This compound serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions. This versatility makes it an important intermediate for synthesizing more complex organic molecules .
Synthesis of Novel Compounds
The compound can be utilized to synthesize novel derivatives with tailored properties. By modifying the sulfonyl group or the methyl substituent, researchers can create compounds with specific biological activities or material characteristics. This approach is particularly useful in drug discovery and materials engineering .
Case Study 1: Anticancer Research
A recent study focused on the synthesis of new pyrrole derivatives based on this compound demonstrated promising anticancer activity against breast cancer cell lines. The study highlighted the compound's mechanism of action involving apoptosis induction and cell cycle arrest .
Case Study 2: Development of Conductive Polymers
Another research project investigated the incorporation of this pyrrole derivative into conductive polymer matrices for sensor applications. The results showed enhanced sensitivity and selectivity towards specific analytes, showcasing the compound's potential in environmental monitoring technologies .
Mechanism of Action
The mechanism by which 1-Methyl-2-(tosylmethyl)-1H-pyrrole exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The tosylmethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrole Derivatives
Table 1: Structural and Functional Comparison
Key Findings:
Electronic Effects :
- The sulfonyl group in the target compound increases electrophilicity at the pyrrole ring, contrasting with electron-donating groups (e.g., methoxy in SC-2001 or trimethoxyaryl in 7e). This enhances stability toward oxidation but may reduce nucleophilic reactivity .
- Thioether-containing pyrroles (e.g., 14e) exhibit moderate reactivity in cross-coupling reactions, while sulfonyl derivatives are more likely to participate in nucleophilic substitutions .
Thermal and Solubility Properties :
- Sulfonyl-substituted pyrroles typically exhibit higher melting points and lower LogP values (estimated <2.5) compared to alkyl- or aryl-substituted analogs (e.g., LogP of 1-methyl-1H-pyrrole: ~1.9) .
- SC-2001’s methylidene-methoxy group contributes to planar geometry, favoring π-stacking in biological targets, whereas the sulfonyl group in the target compound may enhance aqueous solubility .
Synthetic Routes :
- The target compound could be synthesized via sulfonylation of 1-methyl-2-(methyl)-1H-pyrrole using 4-methylbenzenesulfonyl chloride, analogous to the Cu(I)-mediated coupling of thioether 14e .
- SC-2001 required multistep synthesis involving condensation and purification via NMR-guided characterization, a method applicable to sulfonyl analogs .
Biological and Industrial Relevance: SC-2001 demonstrates STAT3-mediated anticancer activity, suggesting that sulfonyl-pyrroles might also target protein-protein interactions . Thioether pyrroles (e.g., 14e) serve as intermediates in organometallic reactions, while trimethoxyaryl derivatives (7e) are explored in ligand design .
Biological Activity
1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 251.26 g/mol. Its structure features a pyrrole ring substituted with a sulfonyl group, which is critical for its biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods, including multi-component reactions that yield high purity and yield. Notably, the use of environmentally friendly solvents has been emphasized in recent studies to enhance sustainability in chemical processes .
Antimicrobial Activity
Research indicates that compounds related to pyrrole derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. A study demonstrated that certain pyrrole derivatives had minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Indole derivative | 0.98 | MRSA |
| Indole derivative | 7.80 | Candida albicans |
Cytotoxicity
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary data suggest that it exhibits antiproliferative activity with IC50 values in the low micromolar range (<10 μM), indicating potential as an anticancer agent . Further studies are needed to elucidate the specific mechanisms of action.
Antiulcer Activity
According to patent literature, this compound has been associated with antiulcer activity, likely due to its ability to inhibit gastric acid secretion . This property may provide therapeutic benefits in treating gastrointestinal disorders.
Case Studies
Several studies have focused on the biological evaluation of pyrrole derivatives:
- Antimicrobial Evaluation : A series of synthesized pyrrole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing potent activity against Staphylococcus species but limited effectiveness against E. coli.
- Cytotoxicity Assessment : In vitro studies demonstrated that certain pyrrole derivatives significantly inhibited the proliferation of A549 lung cancer cells, suggesting their potential use in cancer therapy.
- Mechanistic Studies : Molecular docking studies have been performed to understand the interaction between these compounds and their biological targets, providing insights into their mode of action.
Q & A
Q. What are the common synthetic routes for 1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole, and how can reaction efficiency be optimized?
The compound is typically synthesized via Claisen-Kaas pyrrole synthesis or modifications thereof. Key steps involve:
- Sulfonylation : Introducing the 4-methylbenzenesulfonyl group via nucleophilic substitution or coupling reactions. For example, sulfonylmethylation of pyrrole precursors using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH in THF) .
- Functionalization : Methylation at the pyrrole nitrogen using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
- Optimization : Reaction efficiency improves with anhydrous conditions and catalytic additives (e.g., DMAP). Yields >70% are achievable by controlling stoichiometry (e.g., 1.2 equivalents of sulfonylating agent) and reaction time (3–6 hours at 60–80°C) .
Q. Data Example :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Sulfonylation | 4-Methylbenzenesulfonyl chloride, NaH | THF, 60°C, 4h | 85% |
| Methylation | Methyl iodide, K₂CO₃ | DMF, RT, 12h | 71% |
(Basic)
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?
- ¹H NMR :
- TLC : Use silica gel with hexane:EtOAc (9:1) for monitoring; Rf ≈ 0.6 under UV .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching theoretical mass (e.g., m/z 293 for C₁₃H₁₅NO₂S) .
Note : Assign peaks cautiously—unexpected splitting may indicate rotamers from sulfonyl group steric effects .
(Advanced)
Q. How do crystallographic tools like SHELX assist in resolving the molecular structure and validating synthetic products?
- SHELX Suite : Used for single-crystal X-ray refinement to determine bond lengths, angles, and torsional strain. For example, the sulfonylmethyl group’s geometry (C-S bond ≈ 1.76 Å) and pyrrole ring planarity can be validated .
- ORTEP-3 : Visualizes thermal ellipsoids to assess positional disorder (common in flexible sulfonyl groups) .
- Validation : Compare experimental data (e.g., C–C bond lengths) with computational models (DFT). Discrepancies >0.02 Å suggest conformational artifacts .
Case Study : A derivative showed 0.004 Å mean deviation in C–C bonds via SHELXL refinement, confirming synthetic accuracy .
(Advanced)
Q. How can researchers resolve contradictions in biological activity data for sulfonyl-containing pyrroles?
- Structure-Activity Relationship (SAR) :
- Data Normalization : Use standardized assays (e.g., MIC for antitubercular activity) and control for batch-to-batch purity variations (HPLC >95%) .
Example : Diarylpyrrole analogues with 4-methylbenzenesulfonyl groups showed 10-fold higher antitubercular activity than non-sulfonylated variants, attributed to improved lipophilicity .
(Advanced)
Q. What computational strategies model the compound’s interactions with biological targets or predict its reactivity?
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., Mycobacterium tuberculosis enzymes). The sulfonyl group’s electrostatic potential maps show strong interactions with arginine residues .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction sites. For example, the sulfonylmethyl group’s electron-withdrawing effect directs electrophilic substitution to the pyrrole C3 position .
- MD Simulations : Assess conformational flexibility in aqueous vs. lipid environments using GROMACS. The compound exhibits higher rigidity in hydrophobic pockets due to sulfonyl group solvation .
Validation : Experimental IC₅₀ values correlated with docking scores (R² = 0.89) for a series of diarylpyrroles .
(Advanced)
Q. How can researchers mitigate challenges in scaling up synthesis without compromising yield or purity?
- Flow Chemistry : Continuous sulfonylation in microreactors reduces side reactions (e.g., over-sulfonylation) by precise temperature control (ΔT ±1°C) .
- Workup Optimization : Replace column chromatography with acid-base extraction for sulfonylated intermediates. For example, partition between 1M HCl and EtOAc to remove unreacted sulfonyl chloride .
- Process Analytics : In-line FTIR monitors reaction progress, reducing batch failures .
Data : Pilot-scale synthesis achieved 78% yield (vs. 85% lab-scale) with HPLC purity >99% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
